

The Researcher's Guide to Rapamycin-d3: From Sourcing to Signaling

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Compound of Interest

Compound Name: *Rapamycin-d3*

Cat. No.: *B7796464*

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This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on **Rapamycin-d3**, a deuterated analog of the mTOR inhibitor Rapamycin. This document covers supplier information, detailed product specifications, and in-depth experimental protocols for its use in both in vitro and in vivo research, with a focus on its application as an internal standard and a tool to study the mTOR signaling pathway.

Sourcing and Product Specifications of Rapamycin-d3

Rapamycin-d3 is commercially available from a variety of reputable suppliers specializing in research chemicals and reference standards. The choice of supplier may depend on factors such as required purity, formulation, and available documentation like a Certificate of Analysis (CoA). Below is a summary of product specifications from several key suppliers.

Supplier	Catalog Number	Purity	Formulation	Storage Temperature
Cayman Chemical	22093	>98% deuterated forms (d1-d3)	A solution in ethanol	-20°C
TargetMol	T12691	Inquire	Powder	-20°C (powder, 3 years)
Cambridge Isotope Laboratories	DLM-9220	98%	Neat	-20°C, Protect from light
MedchemExpress	HY-10219S	97.05%	Powder	-20°C, protect from light
Selleck Chemicals	S3201	>98%	Powder	-20°C (powder, 3 years)
Acanthus Research	RAP-09-002	<1% d0	Inquire	Inquire

Note: It is crucial to obtain and review the batch-specific Certificate of Analysis from the supplier for detailed information on purity and isotopic enrichment.

Physicochemical Properties

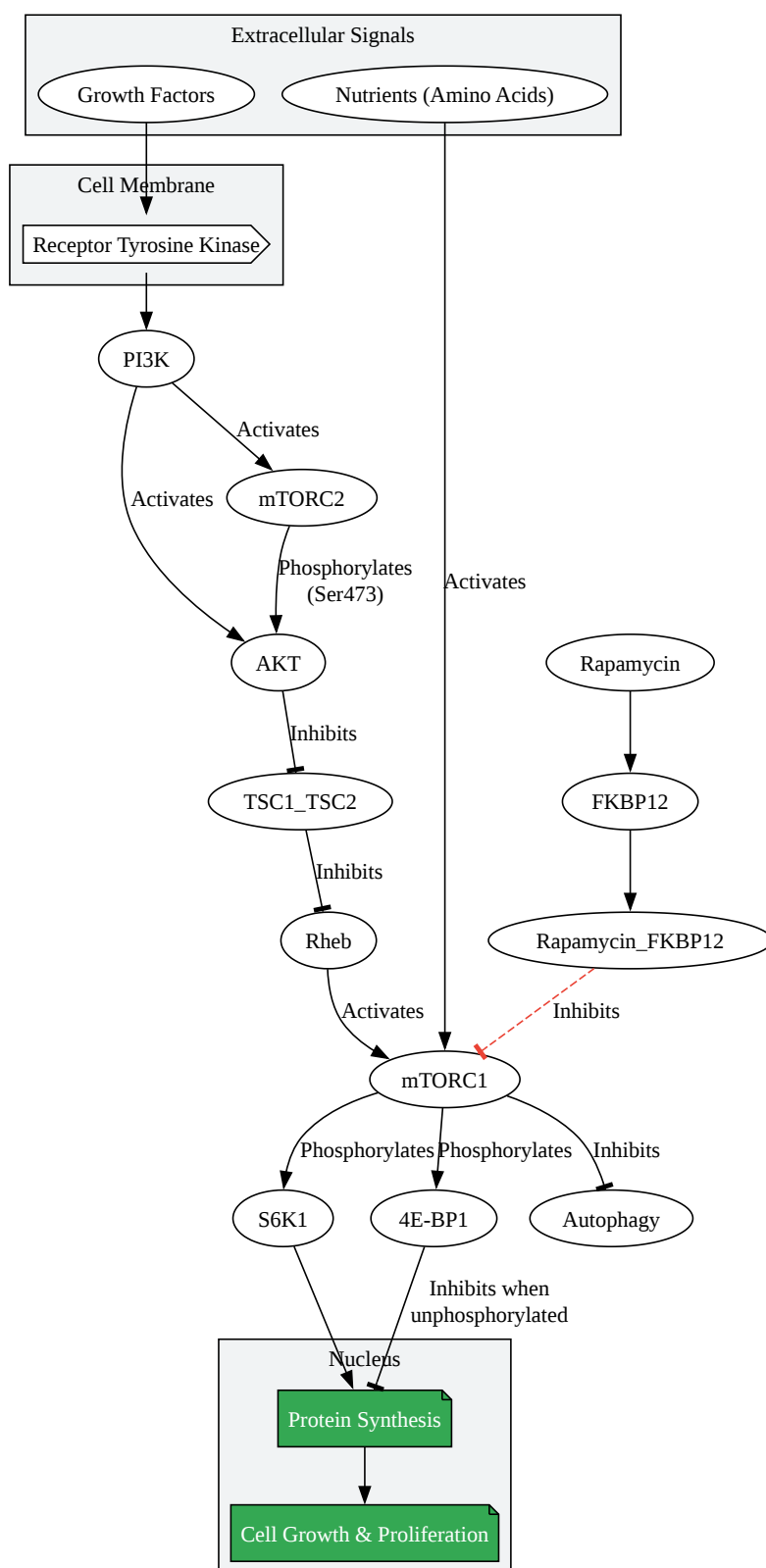
Property	Value
Chemical Name	7-O-demethyl-7-O-(methyl-d3)-rapamycin
Synonyms	Sirolimus-d3
CAS Number	392711-19-2
Molecular Formula	C ₅₁ H ₇₆ D ₃ NO ₁₃
Molecular Weight	917.19 g/mol
Solubility	Soluble in DMSO, Ethanol, Methanol, and Chloroform.[1]

Handling and Storage

Rapamycin-d3 should be handled with care, following standard laboratory safety procedures.
[2] For long-term storage, it is recommended to keep the compound at -20°C.[1] Stock solutions, once prepared, should be stored at -80°C and can be stable for up to a year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Some suppliers also recommend protecting the compound from light.[4]

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

Rapamycin is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[5] Rapamycin exerts its inhibitory effect by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[6]



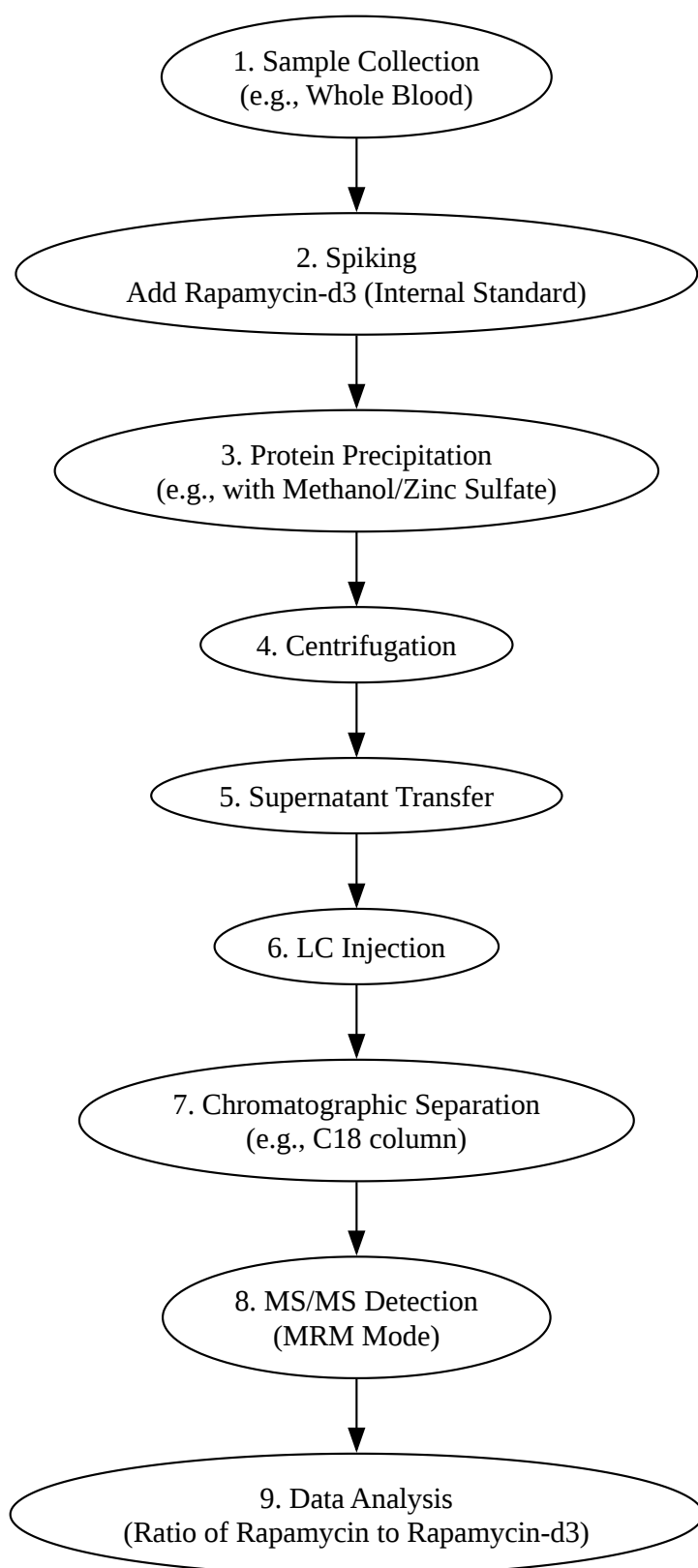
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Experimental Protocols

Rapamycin-d3 is primarily used as an internal standard for the accurate quantification of rapamycin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It can also be used in in vitro and in vivo studies to investigate the mTOR pathway.

Quantification of Rapamycin in Biological Samples using LC-MS/MS

This protocol provides a general workflow for the analysis of rapamycin in whole blood using **Rapamycin-d3** as an internal standard.



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Methodology:

- Sample Preparation:
 - To a 100 μ L aliquot of the biological sample (e.g., whole blood, plasma, or tissue homogenate), add a known concentration of **Rapamycin-d3** solution as the internal standard.
 - Perform protein precipitation by adding a precipitating agent such as methanol containing zinc sulfate.
 - Vortex the mixture and then centrifuge to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC): Employ a suitable reversed-phase column (e.g., C18) for chromatographic separation. The mobile phase typically consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like ammonium acetate or formic acid.
 - Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both rapamycin and **Rapamycin-d3**.
 - Example Transitions: Rapamycin: m/z 931.6 \rightarrow 864.5; **Rapamycin-d3**: m/z 934.6 \rightarrow 864.5 (Note: Exact transitions may vary depending on the instrument and adduction).
- Data Analysis:
 - Quantify the concentration of rapamycin in the sample by calculating the peak area ratio of the analyte to the internal standard (**Rapamycin-d3**).
 - Generate a calibration curve using standards of known rapamycin concentrations with a fixed amount of **Rapamycin-d3** to determine the concentration in the unknown samples.

In Vitro mTOR Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of rapamycin on mTOR signaling in a cell-based assay. **Rapamycin-d3** can be used as a tool compound in parallel with unlabeled rapamycin.

Methodology:

- Cell Culture:
 - Culture a suitable cell line (e.g., HEK293, cancer cell lines with activated PI3K/mTOR pathway) in appropriate growth medium.
 - Seed the cells in multi-well plates and allow them to adhere overnight.
- Treatment:
 - Prepare a stock solution of **Rapamycin-d3** in a suitable solvent (e.g., DMSO).[7][8]
 - Treat the cells with varying concentrations of **Rapamycin-d3** (or unlabeled rapamycin as a control) for a specified duration (e.g., 1-24 hours). Include a vehicle-only control.
- Analysis of mTORC1 Activity (Western Blot):
 - After treatment, lyse the cells and collect the protein extracts.
 - Perform Western blot analysis to assess the phosphorylation status of downstream targets of mTORC1, such as p70S6 Kinase (p70S6K) at Threonine 389 and 4E-BP1 at Threonine 37/46.
 - Use antibodies specific to the phosphorylated forms of these proteins and total protein antibodies as loading controls.
 - A decrease in the phosphorylation of these downstream targets indicates inhibition of mTORC1 activity.[9]

In Vivo Studies in Mice

This protocol provides a general guideline for administering **Rapamycin-d3** to mice to study its effects in vivo.

Methodology:

- Preparation of Dosing Solution:
 - Prepare a stock solution of **Rapamycin-d3** in 100% ethanol.[\[10\]](#)
 - For intraperitoneal (i.p.) injection, the stock solution can be diluted in a vehicle such as a mixture of 5% PEG400 and 5% Tween 80.[\[10\]](#)
- Dosing and Administration:
 - The dosage of rapamycin can vary depending on the study design. Doses in the range of 1.5 to 8 mg/kg of body weight have been used in mice.
 - Administer the **Rapamycin-d3** solution or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage).
- Endpoint Analysis:
 - At the end of the study period, collect tissues of interest.
 - Analyze the tissues for biomarkers of mTOR inhibition (as described in the in vitro protocol) or other relevant physiological or pathological endpoints.

Conclusion

Rapamycin-d3 is an indispensable tool for researchers studying the mTOR pathway and for those in the field of drug development requiring accurate quantification of rapamycin. Its well-characterized properties and the availability from multiple suppliers make it a reliable choice for a wide range of applications. The experimental protocols outlined in this guide provide a solid foundation for the effective use of **Rapamycin-d3** in both basic and translational research. It is always recommended to consult specific literature and optimize protocols for the particular experimental setup and research question.

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